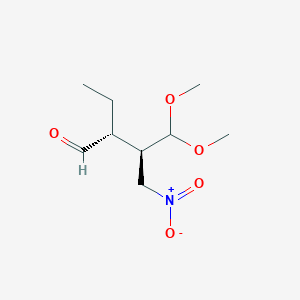
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal is an organic compound characterized by its unique structural features It contains an ethyl group, two methoxy groups, and a nitromethyl group attached to a butanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal typically involves multi-step organic reactions. One common approach is the condensation of an appropriate aldehyde with a nitroalkane under basic conditions, followed by selective reduction and protection of functional groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions involving the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The nitro group can participate in redox reactions, while the methoxy groups may influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)pentanal: Similar structure with an additional carbon in the backbone.
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)hexanal: Similar structure with two additional carbons in the backbone.
Uniqueness
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal is unique due to its specific stereochemistry and functional group arrangement
Properties
CAS No. |
921935-23-1 |
|---|---|
Molecular Formula |
C9H17NO5 |
Molecular Weight |
219.23 g/mol |
IUPAC Name |
(2R,3R)-2-ethyl-4,4-dimethoxy-3-(nitromethyl)butanal |
InChI |
InChI=1S/C9H17NO5/c1-4-7(6-11)8(5-10(12)13)9(14-2)15-3/h6-9H,4-5H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
UTGMWDHEXUVWOH-YUMQZZPRSA-N |
Isomeric SMILES |
CC[C@@H](C=O)[C@H](C[N+](=O)[O-])C(OC)OC |
Canonical SMILES |
CCC(C=O)C(C[N+](=O)[O-])C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12638563.png)

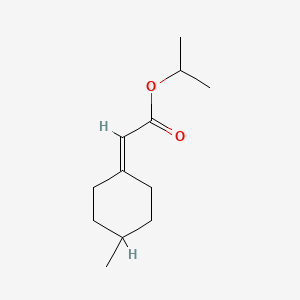


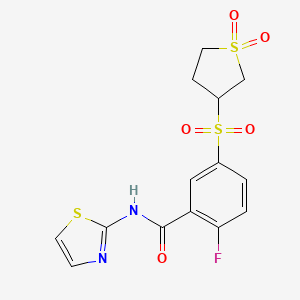
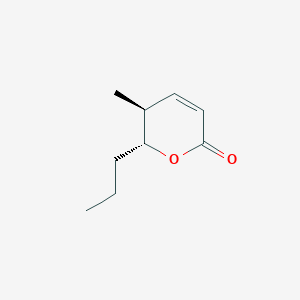

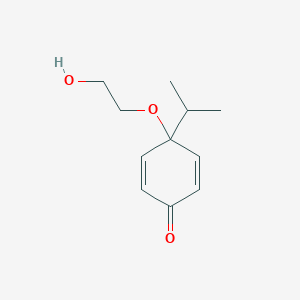


![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
methanone](/img/structure/B12638649.png)
![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)
